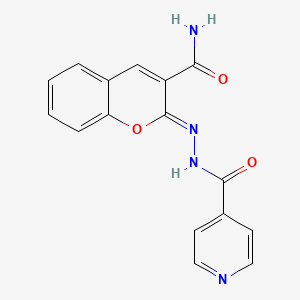

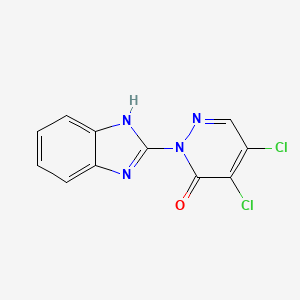

(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide

Overview

Description

(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide, commonly known as INH-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been extensively studied for their diverse biological activities. INH-1 has been found to exhibit promising anticancer, anti-inflammatory, and antiviral properties, making it a subject of interest for further research.

Scientific Research Applications

Urease Inhibitors

This compound has been synthesized and investigated for its inhibitory action against urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This reaction is a key factor in the development of certain infectious diseases, kidney stones, and contributes to the pathogenesis of urolithiasis, pyelonephritis, ammonia and hepatic encephalopathy, hepatic coma and urinary catheter encrustation. Moreover, inhibition of urease activity is considered as an effective strategy for the treatment of urease-related diseases .

Anti-Bacterial Agents

The compound has been synthesized and evaluated as an effective agent against bacterial wilt in tomatoes . Bacterial wilt is a devastating disease caused by the bacterium Ralstonia solanacearum, which affects many crops worldwide. The compound was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum .

Growth Promoters

The compound has been found to promote vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . This suggests potential applications in agriculture, particularly in crop improvement programs .

Disease Resistance Enhancers

In plants mechanically infected with bacteria, the compound substantially reduced the percentage of infection, pathogen quantity in young tissue, and disease progression . This indicates its potential as a disease resistance enhancer in plants .

Synthesis of Fused Pyridinyl Azides

The compound can be employed for the synthesis of fused pyridinyl azides . These azides are important in the field of heterocyclic chemistry .

Energetic Ionic Compounds

The compound shows good detonation performances and low sensitivities, making it a potential candidate for the synthesis of energetic ionic compounds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole carboxamides and pyridine carboxamides , have been reported to interact with a variety of enzymes and proteins, inhibiting their activity .

Mode of Action

It’s worth noting that the presence of a carboxamide moiety in similar compounds causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Compounds with similar structures have been reported to affect numerous oxidation–reduction processes .

Pharmacokinetics

A study on similar pyridine carboxamide derivatives has been conducted, which might provide insights into the pharmacokinetics of this compound .

Result of Action

Similar compounds have shown promising anti-proliferative activity against several cancer cell lines .

Action Environment

It’s worth noting that the chemical space and parallelization potential of similar compounds have attracted increasing attention .

properties

IUPAC Name |

N-[(Z)-(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3/c17-14(21)12-9-11-3-1-2-4-13(11)23-16(12)20-19-15(22)10-5-7-18-8-6-10/h1-9H,(H2,17,21)(H,19,22)/b20-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXORPMPLPMXZQH-SILNSSARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC=NC=C3)/O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327695 | |

| Record name | N-[(Z)-(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide | |

CAS RN |

325804-67-9 | |

| Record name | N-[(Z)-(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2444258.png)

![3-Ethylsulfanyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2444260.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2444266.png)

![N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444267.png)

![3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride](/img/structure/B2444270.png)

![1-(prop-2-yn-1-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2444272.png)

![3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2444274.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid](/img/structure/B2444276.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2444278.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2444279.png)